Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexene ring with multiple substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Propan-2-yl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-7(2)15-12(14)11-8(3)5-10(13)6-9(11)4/h5,7,9,11H,6H2,1-4H3 |
InChI Key |
TWLBIJCLHLNTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C(C1C(=O)OC(C)C)C |
Origin of Product |
United States |
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